
Methyl 7-hydroxyquinoline-3-carboxylate
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Overview
Description
Methyl 7-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Methyl 7-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in medicinal chemistry
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline and its derivatives have been found to affect various biochemical pathways, but the specific pathways influenced by this compound remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxyquinoline-3-carboxylate typically involves the reaction of 7-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, 7-haloquinoline-3-carboxylate, and 7-alkylquinoline-3-carboxylate .
Scientific Research Applications
Methyl 7-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-3-carboxylic acid
- 7-Hydroxyquinoline
- Methyl 8-hydroxyquinoline-3-carboxylate
Uniqueness
Methyl 7-hydroxyquinoline-3-carboxylate stands out due to its unique combination of a hydroxyl group at the 7-position and a carboxylate ester at the 3-position. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 7-hydroxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDODMUETGCPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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